3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole
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Overview
Description
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with thiophene-2-sulfonyl and p-tolylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylpyrazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions. The resulting intermediate is then reacted with p-tolylsulfanyl chloride under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific methods used can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride
- 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 5-Bromo-2-thiophenesulfonyl Chloride
Uniqueness
3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1-(thiophene-2-sulfonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-11-6-8-14(9-7-11)22-16-12(2)17-18(13(16)3)23(19,20)15-5-4-10-21-15/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGOPYFANLVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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